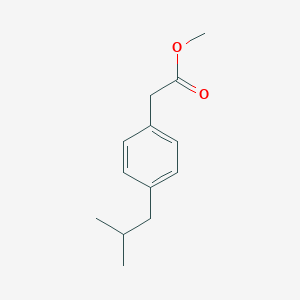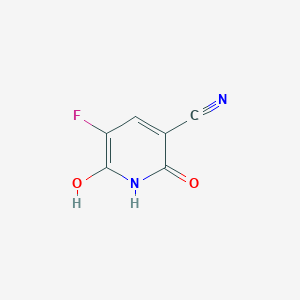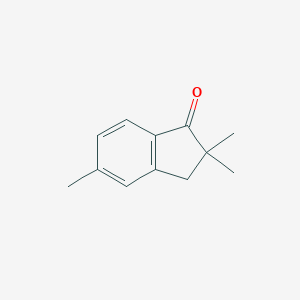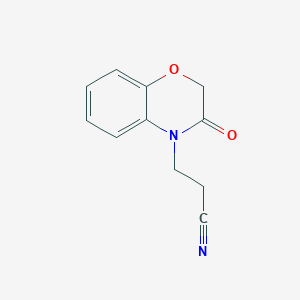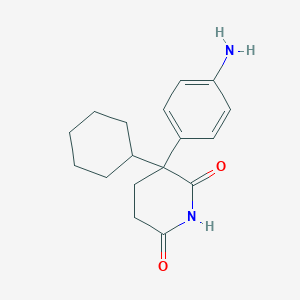
Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate, commonly known as Aldicarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since been used extensively to protect crops such as cotton, peanuts, and potatoes. Aldicarb is a highly potent insecticide that acts on the nervous system of insects, causing paralysis and death.
Mécanisme D'action
Aldicarb acts on the nervous system of insects by inhibiting the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. When Aldicarb inhibits the activity of acetylcholinesterase, acetylcholine accumulates in the nervous system, causing overstimulation and paralysis of the insect.
Effets Biochimiques Et Physiologiques
Aldicarb has been shown to have both acute and chronic effects on the environment and human health. Acute exposure to Aldicarb can cause symptoms such as nausea, vomiting, and convulsions. Chronic exposure to Aldicarb has been linked to neurological disorders, reproductive problems, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Aldicarb is a highly potent insecticide that is effective against a wide range of pests. It is also relatively easy to use and can be applied in small amounts. However, Aldicarb is highly toxic and requires careful handling to prevent exposure to humans and the environment. It is also expensive and may not be suitable for use in all laboratory experiments.
Orientations Futures
There are several future directions for research on Aldicarb. One area of research is the development of more environmentally friendly insecticides that are less toxic to humans and the environment. Another area of research is the investigation of the long-term effects of Aldicarb exposure on human health. Finally, research could be conducted to investigate the effects of Aldicarb on different species of insects and the potential for resistance to develop.
Conclusion
In conclusion, Aldicarb is a highly potent insecticide that has been extensively studied for its insecticidal properties. It acts on the nervous system of insects by inhibiting the activity of the enzyme acetylcholinesterase. Aldicarb has both acute and chronic effects on the environment and human health. While it is effective against a wide range of pests, it is highly toxic and requires careful handling. Future research could focus on the development of more environmentally friendly insecticides, investigation of the long-term effects of Aldicarb exposure on human health, and investigation of the effects of Aldicarb on different species of insects.
Méthodes De Synthèse
Aldicarb can be synthesized by reacting methyl isocyanate with ethylene glycol. The resulting product is then reacted with ethyl alcohol to form Aldicarb. The synthesis process is complex and requires careful handling of the chemicals involved.
Applications De Recherche Scientifique
Aldicarb has been extensively studied for its insecticidal properties. It has been used in many scientific studies to investigate the effects of insecticides on the environment and human health. Aldicarb is also used in laboratory experiments to study the effects of insecticides on different species of insects.
Propriétés
Numéro CAS |
113274-26-3 |
|---|---|
Nom du produit |
Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate |
Formule moléculaire |
C6H13N3O3 |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate |
InChI |
InChI=1S/C6H13N3O3/c1-3-12-6(11)9(2)8-7-4-5-10/h10H,3-5H2,1-2H3 |
Clé InChI |
SKTSRPYOEYXHMU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)N=NCCO |
SMILES canonique |
CCOC(=O)N(C)N=NCCO |
Synonymes |
2-Triazene-1-carboxylic acid, 3-(2-hydroxyethyl)-1-methyl-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




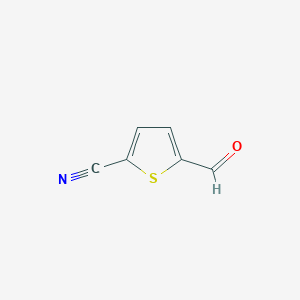
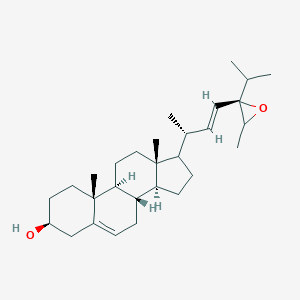
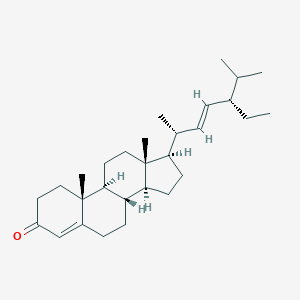
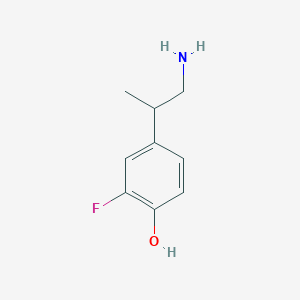
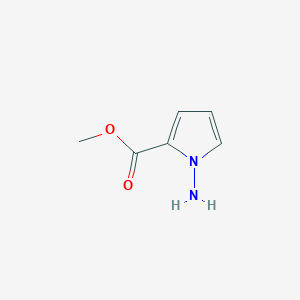
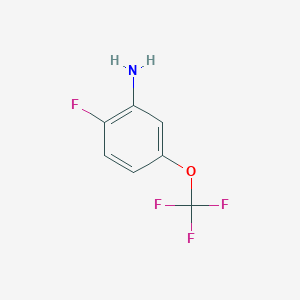
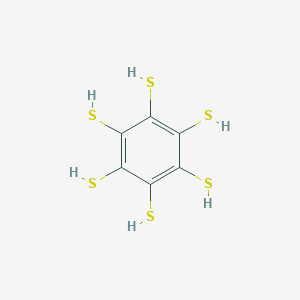
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
